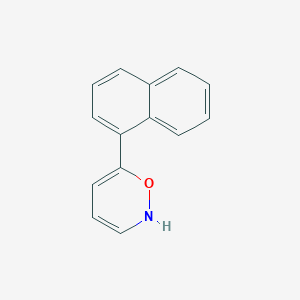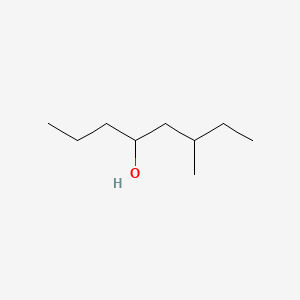
6-Methyl-4-octanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-octanol is an organic compound with the molecular formula C₉H₂₀O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of an octane chain, with a methyl group attached to the sixth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methyl-4-octanol can be synthesized through several methods. One common approach involves the reduction of 6-methyl-4-octanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 6-methyl-4-octanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the ketone group to a hydroxyl group, yielding this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4-octanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 6-methyl-4-octanone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to 6-methyl-4-octane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an inert solvent.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) for halogenation reactions.
Major Products Formed
Oxidation: 6-Methyl-4-octanone.
Reduction: 6-Methyl-4-octane.
Substitution: Various alkyl halides depending on the substituent used.
Aplicaciones Científicas De Investigación
6-Methyl-4-octanol has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound in studies of alcohol metabolism and enzymatic reactions.
Medicine: Research explores its potential as a bioactive compound with antimicrobial properties.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-4-octanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for alcohol dehydrogenase enzymes, leading to its oxidation to 6-methyl-4-octanone. This process involves the transfer of hydrogen atoms from the hydroxyl group to the enzyme’s active site, resulting in the formation of a carbonyl group.
Comparación Con Compuestos Similares
Similar Compounds
4-Octanol: Similar structure but lacks the methyl group at the sixth carbon.
6-Methyl-4-heptanol: Similar structure but has one less carbon in the main chain.
2-Methyl-4-octanol: Similar structure but the methyl group is attached to the second carbon.
Uniqueness
6-Methyl-4-octanol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. The presence of the methyl group at the sixth carbon and the hydroxyl group at the fourth carbon makes it a valuable compound in various synthetic and industrial applications.
Propiedades
Número CAS |
66793-82-6 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
6-methyloctan-4-ol |
InChI |
InChI=1S/C9H20O/c1-4-6-9(10)7-8(3)5-2/h8-10H,4-7H2,1-3H3 |
Clave InChI |
KFRCBGHGDZSOJV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(C)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



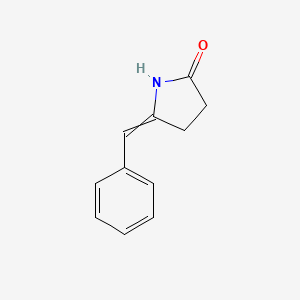
![8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14477322.png)
![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)
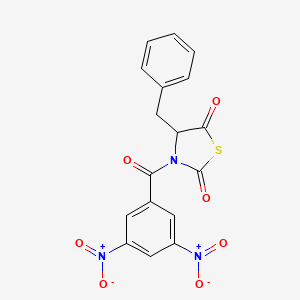
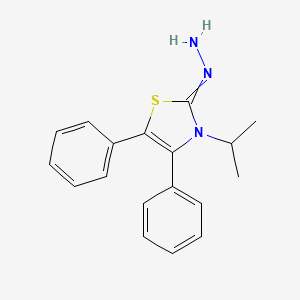

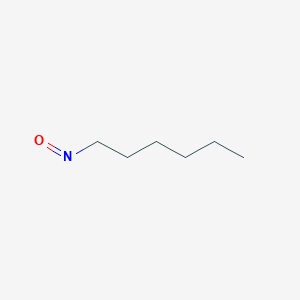
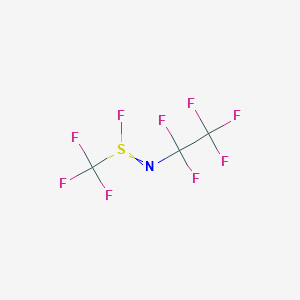
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
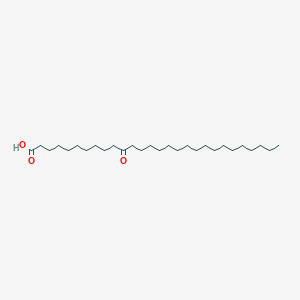
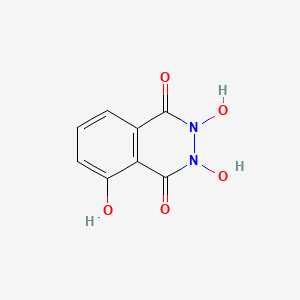
![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)
